molecular formula C12H12O6 B14623249 Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]- CAS No. 58818-70-5

Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-

Cat. No.: B14623249
CAS No.: 58818-70-5
M. Wt: 252.22 g/mol
InChI Key: PCEMQCDPFYBPPF-UHFFFAOYSA-N
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Description

Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]- is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a benzene ring conjugated to a propanoic acid moiety, with two methoxy groups attached to the benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, [(3,4-dimethoxyphenyl)methylene]- typically involves the reaction of malonic acid with 3,4-dimethoxybenzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and distillation, to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes

Scientific Research Applications

Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of propanedioic acid, [(3,4-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Malonic acid: A dicarbox

Properties

CAS No.

58818-70-5

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylidene]propanedioic acid

InChI

InChI=1S/C12H12O6/c1-17-9-4-3-7(6-10(9)18-2)5-8(11(13)14)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)

InChI Key

PCEMQCDPFYBPPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C(=O)O)C(=O)O)OC

Origin of Product

United States

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